molecular formula C17H15FN4O4S B2977853 methyl 2-((4-(4-fluorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689750-42-3

methyl 2-((4-(4-fluorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2977853
CAS No.: 689750-42-3
M. Wt: 390.39
InChI Key: AEEDXTWPOCGUJW-UHFFFAOYSA-N
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Description

Methyl 2-((4-(4-fluorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with:

  • A 4-fluorophenyl group at position 4,
  • A furan-2-carboxamidomethyl moiety at position 5,
  • A thioacetate ester at position 2.

This compound belongs to a class of triazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The structural complexity of this molecule allows for unique interactions with biological targets, particularly enzymes involved in microbial or fungal pathways .

Properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4S/c1-25-15(23)10-27-17-21-20-14(9-19-16(24)13-3-2-8-26-13)22(17)12-6-4-11(18)5-7-12/h2-8H,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEDXTWPOCGUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((4-(4-fluorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural components:

  • Fluorophenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
  • Furan Ring : Known for its biological activity and ability to participate in various chemical reactions.
  • Triazole Moiety : Often associated with antifungal and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Compounds with triazole rings have been shown to inhibit enzymes such as carbonic anhydrase and various kinases, which are crucial in cancer progression and other diseases .
  • Antimicrobial Properties :
    • The presence of the furan and triazole moieties suggests potential antimicrobial activity. Triazole derivatives have been reported to exhibit significant antifungal properties against Candida species .
  • Anticancer Activity :
    • Research indicates that similar compounds can act as inhibitors of tumor growth by targeting specific pathways involved in cancer cell proliferation . The fluorophenyl group may enhance the binding affinity to cancer-related targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalEffective against Candida species
AnticancerInhibition of cell proliferation in various cancers
Enzyme InhibitionInhibits carbonic anhydrase

Case Study 1: Antifungal Activity

A study demonstrated that derivatives similar to this compound exhibited significant antifungal activity against multiple strains of Candida. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents, indicating its potential as a therapeutic agent .

Case Study 2: Anticancer Properties

In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of breast cancer cells (MCF-7) and liver cancer cells (HepG2). The IC50 values for these compounds were reported at concentrations that suggest strong anti-proliferative effects . This positions this compound as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Substituent at Position 5 Substituent at Position 3 Core Modification Biological Activity
Methyl 2-((4-(4-fluorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate Furan-2-carboxamidomethyl Thioacetate ester None Antimicrobial (hypothesized)
Ethyl 2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-Nitrobenzamidomethyl Thioacetate ester Nitro group instead of furan Undocumented
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate Phenylamino-thiadiazolemethyl Sodium thioacetate Thiadiazole integration High enzyme interaction energy
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione Phenylsulfonylphenyl Thione (-SH) Sulfonyl group Tautomer-dependent activity

Key Observations :

  • Thioacetate esters (as in the target compound) are more hydrolytically stable than thiol (-SH) groups (e.g., ), which could influence bioavailability .
  • Integration of thiadiazole (as in ) introduces additional hydrogen-bonding sites, increasing target affinity but possibly reducing solubility.
Antimicrobial Activity:
  • Compounds with thiophene (e.g., ) showed moderate antimicrobial activity against S. aureus and E. coli, while furan derivatives (e.g., ) may exhibit enhanced activity due to increased electron-withdrawing effects.
Tautomerism and Stability:
  • confirms that triazole-thione derivatives exist in equilibrium with thiol tautomers, affecting reactivity. The target compound’s thioacetate ester likely stabilizes the thione form, reducing tautomeric variability .
Solubility and Bioavailability:
  • Derivatives with sodium salts (e.g., ) address this but may compromise metabolic stability.

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